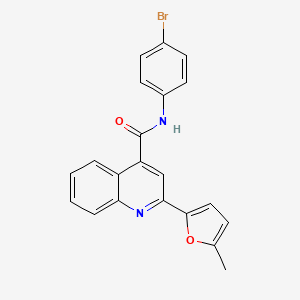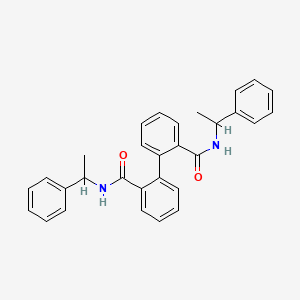
N,N'-bis(1-phenylethyl)-2,2'-biphenyldicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(1-phenylethyl)-2,2'-biphenyldicarboxamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that has been studied for its potential therapeutic properties. DBM is a yellow crystalline powder with a molecular weight of 381.47 g/mol and a melting point of 106-109°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform. DBM has been found to have anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of DBM is not fully understood. However, studies have suggested that DBM may exert its therapeutic effects through various pathways. DBM has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. DBM has also been found to activate the Nrf2-Keap1 pathway, which is involved in the antioxidant response. Additionally, DBM has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
DBM has been found to have various biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DBM has also been found to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST). In vivo studies have shown that DBM can reduce inflammation and oxidative stress in animal models of arthritis and asthma. DBM has also been found to inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that can be easily synthesized. DBM has also been found to have low toxicity and is generally well-tolerated in animal models. However, DBM has some limitations for use in laboratory experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, the exact mechanism of action of DBM is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on DBM. One area of research is the development of novel formulations of DBM that can improve its solubility and bioavailability. Another area of research is the investigation of the effects of DBM on other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of DBM and to identify potential targets for its therapeutic effects. Overall, DBM has significant potential as a therapeutic agent and warrants further investigation.
Métodos De Síntesis
DBM can be synthesized through a reaction between benzoyl chloride and 1-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through an amide formation mechanism, resulting in the formation of DBM as a solid product.
Aplicaciones Científicas De Investigación
DBM has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as arthritis and asthma. DBM has also been found to have antioxidant properties and has been studied for its potential to protect against oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, DBM has been found to have anticancer properties and has been studied for its potential to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(1-phenylethyl)-2-[2-(1-phenylethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2/c1-21(23-13-5-3-6-14-23)31-29(33)27-19-11-9-17-25(27)26-18-10-12-20-28(26)30(34)32-22(2)24-15-7-4-8-16-24/h3-22H,1-2H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVGQUXDFODSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

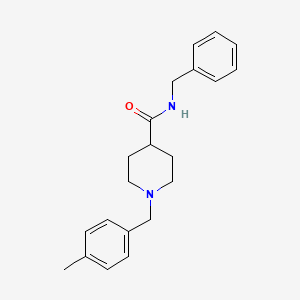
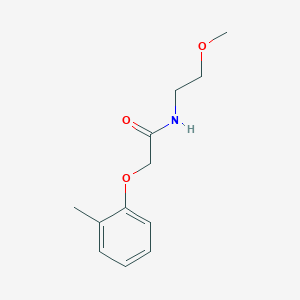
![2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5010538.png)

![N-butyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5010549.png)
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
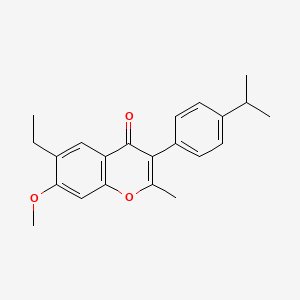
![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)
![1-{2-[4-(4,6-dimethoxy-2-pyrimidinyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5010595.png)
![2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5010601.png)
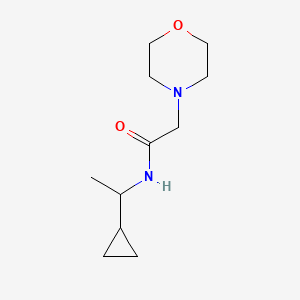
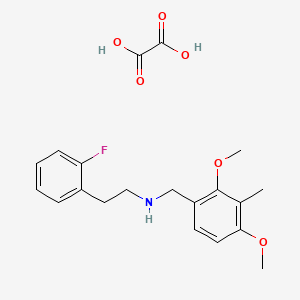
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5010619.png)
